4-[(cyclopropylimino)methyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(cyclopropylimino)methyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(cyclopropylimino)methyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Pyrazolone Core: The initial step involves the formation of the pyrazolone core through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using diazomethane or similar reagents.
Nitrophenyl Group Attachment: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazolone moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The trifluoromethyl and nitrophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic activities, and this compound may exhibit similar effects.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(cyclopropylimino)methyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The cyclopropyl group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(cyclopropylimino)methyl]-2-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- 4-[(cyclopropylimino)methyl]-2-(4-methylphenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, 4-[(cyclopropylimino)methyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C14H11F3N4O3 |
---|---|
Molecular Weight |
340.26 g/mol |
IUPAC Name |
4-(cyclopropyliminomethyl)-2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H11F3N4O3/c15-14(16,17)12-11(7-18-8-1-2-8)13(22)20(19-12)9-3-5-10(6-4-9)21(23)24/h3-8,19H,1-2H2 |
InChI Key |
BTWSVSVQBFIJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.